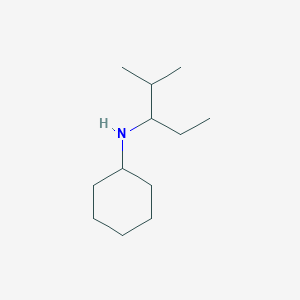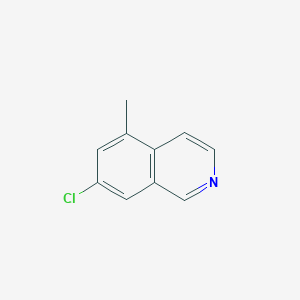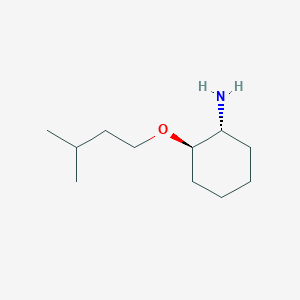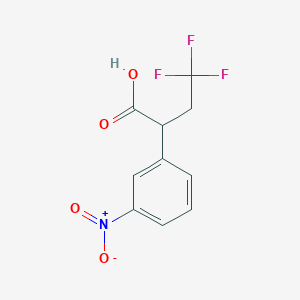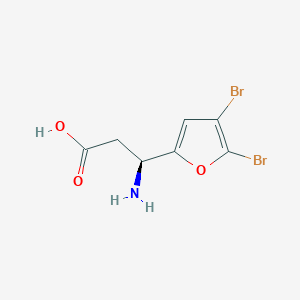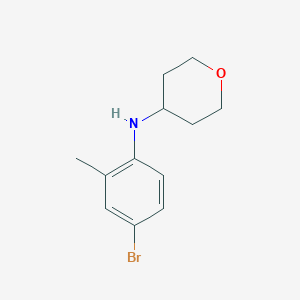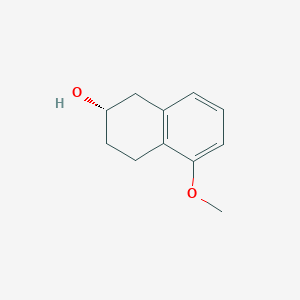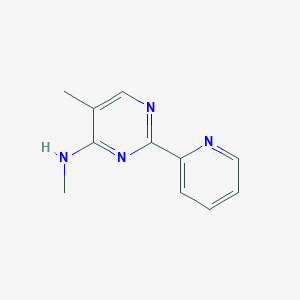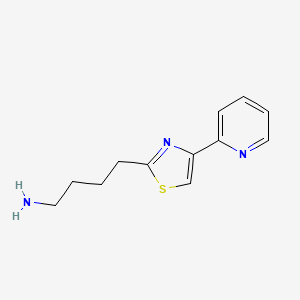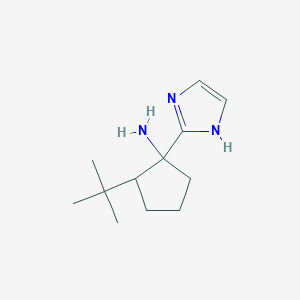![molecular formula C12H21ClN2 B13234470 N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride involves several steps. One common method includes the reaction of N,N-diethylaniline with formaldehyde and methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride can be compared with other similar compounds such as:
N,N-dimethyl-p-phenylenediamine: This compound has similar chemical properties but differs in its methyl groups.
4-((Diethylamino)methyl)aniline hydrochloride: This compound is closely related but has variations in its molecular structure.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C12H21ClN2 |
|---|---|
Poids moléculaire |
228.76 g/mol |
Nom IUPAC |
N,N-diethyl-4-(methylaminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3;/h6-9,13H,4-5,10H2,1-3H3;1H |
Clé InChI |
XXNBLDFQWLXBKI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B13234397.png)
